![molecular formula C9H8Cl2N2O2 B2668231 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride CAS No. 2138155-01-6](/img/structure/B2668231.png)
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride
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Overview
Description
“2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride” is a chemical compound that belongs to the class of halogenated heterocycles . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound involves various synthetic routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . The yield of the synthesis process is reported to be 76% .Molecular Structure Analysis
The empirical formula of this compound is C7H5ClN2 . The molecular weight is 152.58 . The SMILES string representation is Clc1ccc2[nH]ccc2n1 .Chemical Reactions Analysis
The compound exhibits various chemical reactions as evidenced by its NMR spectra . The compound has been used as a starting material in the synthesis of azaserotonin .Physical And Chemical Properties Analysis
The compound has a melting point of 183-184°C . It is soluble in DMSO, ethyl acetate, and methanol .Scientific Research Applications
Medicinal Chemistry and Drug Development
- VEGFR-2 Inhibitors : 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride serves as a reagent in the synthesis of potent VEGFR-2 inhibitors . These inhibitors play a crucial role in cancer therapy by targeting vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis.
Oncology Research
- BCL-2 Inhibition : An intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor, is derived from this compound . Venetoclax has shown promising antitumor activity while sparing platelets, making it a valuable drug candidate for cancer treatment.
Organic Synthesis and Methodology
- Protodeboronation Reactions : Researchers have employed protodeboronation reactions using 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride. For instance, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These reactions are essential in constructing complex organic molecules.
Cell Biology and Anti-Metastatic Properties
- Cell Migration and Invasion Inhibition : Compound 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride has demonstrated the ability to reduce migration and invasion in 4T1 cells . Understanding its anti-metastatic properties can contribute to cancer research.
Crystallography and Structural Studies
- Dihydrochloride Salt Synthesis : The dihydrochloride salt of this compound has been synthesized, and its crystal structure (dihydrate) has been determined using single crystal data . Such studies provide insights into molecular interactions and solid-state properties.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2.ClH/c10-8-2-6-5(1-9(13)14)3-11-7(6)4-12-8;/h2-4,11H,1H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJBELULCYNJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride |
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